(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c1-10-8-14(19-22-10)16(21)20-5-4-15(23-7-6-20)12-9-11(17)2-3-13(12)18/h2-3,8-9,15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYURGNUOOXRKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic synthesis. The key steps may include:
Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods to introduce the difluorophenyl moiety.
Attachment of the Isoxazole Group: This can be done through cycloaddition reactions or other synthetic strategies.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazepane ring or the isoxazole moiety.
Reduction: Reduction reactions may target the carbonyl group or other reducible functionalities.
Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
DTCPB and DTCTB ()
- Core Structure: Benzo[c][1,2,5]thiadiazole or oxadiazole with di-p-tolylamino substituents.
- Key Substituents: DTCPB: 4-(Di-p-tolylamino)phenyl and carbonitrile group. DTCTB: 5-(Di-p-tolylamino)thiophen-2-yl and carbonitrile.
- Comparison : Unlike the target compound, these derivatives lack a thiazepane ring but share fluorinated aromatic motifs. The carbonitrile group in DTCPB/DTCTB enhances electron deficiency, whereas the methylisoxazole in the target compound may offer better metabolic stability .
Compounds 4 and 5 ()
- Core Structure : Thiazole and pyrazole fused systems.
- Key Substituents :
- 4-Fluorophenyl and chlorophenyl/fluorophenyl groups.
- Triazole and dihydro-pyrazole moieties.
- Comparison : These isostructural compounds exhibit planar conformations with fluorophenyl groups oriented perpendicularly, a feature that may enhance binding to hydrophobic pockets. The target compound’s thiazepane ring introduces conformational flexibility absent in these rigid analogs .
Analogues with Triazole and Thiazolidinone Scaffolds
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Core Structure : 1,2,4-Triazole with phenylsulfonyl and difluorophenyl groups.
- Key Features: A sulfur-linked ethanone group, similar to the methanone bridge in the target compound. The 2,4-difluorophenyl substitution differs from the target’s 2,5-difluorophenyl, which may alter steric and electronic profiles .
5-(Z)-Arylidene-4-thiazolidinones ()
- Core Structure: Thiazolidinone with arylidene hydrazones.
- Key Substituents : 4-Methoxyphenyl and hydroxylphenyl groups.
- Comparison : These compounds emphasize hydrogen-bonding through hydroxyl and methoxy groups, contrasting with the target’s reliance on fluorine and isoxazole for interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
